Ethyl 5-bromo-2-(dimethylamino)benzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1131587-58-0 |
|---|---|
Molecular Formula |
C11H14BrNO2 |
Molecular Weight |
272.14 g/mol |
IUPAC Name |
ethyl 5-bromo-2-(dimethylamino)benzoate |
InChI |
InChI=1S/C11H14BrNO2/c1-4-15-11(14)9-7-8(12)5-6-10(9)13(2)3/h5-7H,4H2,1-3H3 |
InChI Key |
OMGYDCLDEJDEDP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=CC(=C1)Br)N(C)C |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Br)N(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Established Synthetic Pathways for Substituted Benzoates
Traditional synthetic routes offer reliable, albeit sometimes multi-step, approaches to the target molecule. These methods often rely on classical organic reactions such as esterification, halogenation, and amination.
Direct Esterification of 5-bromo-2-(dimethylamino)benzoic Acid Precursors
One of the most direct methods for synthesizing Ethyl 5-bromo-2-(dimethylamino)benzoate is the esterification of its corresponding carboxylic acid precursor, 5-bromo-2-(dimethylamino)benzoic acid. This transformation is typically achieved through acid-catalyzed esterification, often referred to as Fischer esterification. The reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium of the reaction is driven towards the product ester by removing the water formed during the reaction.
| Reaction | Reagents | Catalyst | Conditions | Typical Yield |
| Esterification | 5-bromo-2-(dimethylamino)benzoic acid, Ethanol | H₂SO₄ or p-TsOH | Reflux | >85% |
This method's efficiency is contingent on the availability and stability of the 5-bromo-2-(dimethylamino)benzoic acid precursor.
Routes Involving Halogenation of Amino-Benzoate Scaffolds
An alternative strategy involves the late-stage introduction of the bromine atom onto an existing amino-benzoate scaffold. Starting with Ethyl 2-(dimethylamino)benzoate, direct bromination can be employed. The dimethylamino group is a strongly activating, ortho-, para-directing group, while the ethyl ester group is a deactivating, meta-directing group. Due to the powerful directing effect of the dimethylamino group, bromination is expected to occur at the positions ortho and para to it. Therefore, treating Ethyl 2-(dimethylamino)benzoate with a brominating agent like N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent can selectively introduce the bromine atom at the C5 position (para to the dimethylamino group).
A related precursor, 5-bromo-2-aminobenzoic acid, is utilized in the synthesis of anti-diabetic medications, highlighting the industrial relevance of this structural motif. google.comgoogle.com
Strategies for Introducing the Dimethylamino Moiety onto Bromo-Benzoate Structures
This approach begins with a bromo-benzoate structure, such as Ethyl 5-bromo-2-aminobenzoate, and introduces the dimethylamino group. This can be accomplished through reductive amination or direct alkylation. For instance, a patent describes a process for preparing ethyl p-dimethylaminobenzoate from ethyl p-nitrobenzoate, which involves reduction of the nitro group to an amino group, followed by a methylation step. google.com A similar two-step process involving hydrogenation with a palladium-carbon catalyst followed by reaction with formaldehyde could be applied to an appropriate precursor. google.com
Another method involves the reaction of a halogenated benzoic acid with dimethylamine, often in the presence of a copper catalyst, followed by esterification. google.com For example, p-halogenated benzoic acid can be reacted with a dimethylamine aqueous solution, followed by esterification with isooctyl alcohol in the presence of an acid catalyst like phosphoric acid. google.com
Advanced Synthetic Transformations for Analogous Structures
Modern synthetic organic chemistry offers powerful catalytic methods for the formation of C-C and C-heteroatom bonds, which can be applied to the synthesis of aromatic esters like this compound.
Palladium-Catalyzed Carbonylation Strategies for Aromatic Esters
Palladium-catalyzed carbonylation reactions are a powerful tool for converting aryl halides and triflates into carboxylic acid derivatives, including esters. researchgate.net This method involves the reaction of an aromatic halide with carbon monoxide and an alcohol in the presence of a palladium catalyst and a base. researchgate.netnih.gov For the synthesis of this compound, a suitable precursor would be 1,4-dibromo-2-(dimethylamino)benzene. By carefully selecting the palladium catalyst, ligand, and reaction conditions, it is possible to selectively carbonylate one of the C-Br bonds.
These reactions have seen significant development, with systems available that can operate under mild conditions, such as atmospheric pressure of carbon monoxide and moderate temperatures (80-110°C). organic-chemistry.org The choice of ligand is crucial, with bulky, bidentate phosphine (B1218219) ligands often employed to facilitate the catalytic cycle. organic-chemistry.org This approach is valued for its broad functional group tolerance. researchgate.net
| Catalyst System | Aryl Substrate | Nucleophile | CO Pressure | Key Feature |
| Pd(OAc)₂ / dcpp | Aryl Tosylates/Mesylates | Alcohols | Atmospheric | Mild conditions, broad scope organic-chemistry.org |
| W(CO)₆ / PPh₃ | Aryl Iodides | Alcohols/Phenols | Atmospheric | Utilizes non-noble metal catalyst nih.gov |
Copper-Mediated Transformations in Benzoate (B1203000) Synthesis
Copper-catalyzed reactions are also prominent in the synthesis of benzoates and their precursors. The Ullmann condensation, for instance, is a classic copper-catalyzed method for forming C-N bonds. This reaction could be employed to introduce the dimethylamino group by reacting Ethyl 2,5-dibromobenzoate with dimethylamine. The synthesis of 5-Bromo-2-(phenylamino)benzoic acid has been achieved through a similar reaction of 2,5-dibromobenzoic acid and aniline. nih.gov
More contemporary copper-catalyzed methods include multicomponent reactions and oxidative dehydrogenative carboxylation. berkeley.edunih.gov While not directly applied to the target molecule, these advanced strategies showcase the versatility of copper catalysis in constructing complex ester functionalities under various conditions. berkeley.eduorganic-chemistry.org
Nucleophilic Substitution Approaches for Brominated Aromatic Systems
Nucleophilic aromatic substitution (SNAr) presents a viable, albeit challenging, pathway for the synthesis of 2-(dimethylamino)benzoate derivatives. The direct displacement of a bromide from a brominated aromatic ring by a dimethylamine nucleophile is generally difficult due to the high electron density of the benzene (B151609) ring, which repels nucleophiles. However, the presence of electron-withdrawing groups positioned ortho or para to the leaving group can facilitate this reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.orgyoutube.com
In the context of this compound, the ester group in the ortho position can provide some activation, though it is not as potent as a nitro group. The reaction would involve the attack of dimethylamine on the carbon bearing the bromine atom, leading to the formation of a transient anionic intermediate, followed by the expulsion of the bromide ion to yield the final product. The efficiency of such a reaction is highly dependent on the reaction conditions, including the choice of solvent, temperature, and the potential use of a catalyst. Research on related systems, such as the nucleophilic substitution on 4-bromobenzo[1,2-d:4,5-d′]bis( mdpi.comnih.govresearchgate.netthiadiazole) with various amines, demonstrates that these reactions can proceed, with outcomes influenced by the nature of the nucleophile and the substrate. researchgate.netresearchgate.net
| Reactant 1 | Reactant 2 | Product | Conditions | Reference |
| 4-bromobenzo[1,2-d:4,5-d′]bis( mdpi.comnih.govresearchgate.netthiadiazole) | Morpholine | 4-morpholinobenzo[1,2-d:4,5-d′]bis( mdpi.comnih.govresearchgate.netthiadiazole) | MeCN, reflux, 24h | researchgate.net |
| 4,8-dibromobenzo[1,2-d:4,5-d′]bis( mdpi.comnih.govresearchgate.netthiadiazole) | Morpholine | 4-bromo-8-morpholinobenzo[1,2-d:4,5-d′]bis( mdpi.comnih.govresearchgate.netthiadiazole) | DCM, MeCN, or DMF, room temperature | researchgate.net |
Cross-Coupling Reactions as a Route to Complex Benzoate Derivatives
Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for the synthesis of complex benzoate derivatives. Reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination are instrumental in forming carbon-carbon and carbon-nitrogen bonds.
In the synthesis of this compound, a Buchwald-Hartwig amination could be envisioned. This would involve the coupling of a 2,5-dibromobenzoate ester with dimethylamine in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle. A mechanistic investigation into the palladium-catalyzed decarboxylative cross-coupling of sodium benzoates with chloroarenes highlights the complexity and the importance of optimizing catalyst systems for such transformations. nih.gov
Alternatively, a Suzuki coupling could be employed to first introduce a different functional group at the 2-position, which could then be converted to the dimethylamino group. For instance, coupling of a 2-bromobenzoate derivative with an appropriate boronic acid could be a key step. semanticscholar.org While not a direct route to the target molecule, this highlights the flexibility of cross-coupling strategies. A novel "ester dance reaction" catalyzed by palladium has also been reported, allowing for the translocation of ester groups on an aromatic ring, which could be a strategic consideration in the synthesis of polysubstituted benzoates. waseda.jp
| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |
| Sodium benzoates | Chloroarenes | CODPd(CH2TMS)2 (Pd1) / XPhos | Biaryls | nih.gov |
| 2-Bromobenzofurans | Triarylbismuth reagents | Palladium catalyst | 2-Arylbenzofurans | semanticscholar.org |
| 4-Methylphenyl bromide | Amino acids | CuI | N-Aryl amino acids | researchgate.net |
Design and Synthesis of Key Intermediates
The successful synthesis of this compound relies heavily on the strategic design and preparation of key intermediates.
Preparation of Methyl 2-amino-5-bromobenzoate and Related Halogenated Aminobenzoates
Methyl 2-amino-5-bromobenzoate is a crucial precursor for the target molecule. This compound can be synthesized from 2-amino-5-bromobenzoic acid through esterification. orgsyn.org The starting material, 2-amino-5-bromobenzoic acid, is commercially available. Alternatively, it can be prepared through the bromination of 2-aminobenzoic acid. The characterization of Methyl 2-amino-5-bromobenzoate has been reported, including its single crystal X-ray diffraction data. researchgate.net This intermediate possesses the necessary functional groups—an amino group that can be methylated and a bromo substituent for potential further functionalization. The synthesis of related halogenated aminobenzoates often involves similar electrophilic halogenation of the corresponding aminobenzoic acids. medchemexpress.comscbt.com
| Starting Material | Reagent | Product | Reference |
| 2-Amino-5-bromobenzoic acid | Methanol, Acid catalyst | Methyl 2-amino-5-bromobenzoate | orgsyn.org |
| 2-Amino-5-bromobenzoic acid | Lithium aluminum hydride | 2-Amino-5-bromobenzyl alcohol | orgsyn.org |
Functionalization of Salicylate and Anthranilate Derivatives
The functionalization of salicylate and anthranilate derivatives provides a rich platform for the synthesis of a wide array of substituted benzoates. Salicylic acid and its derivatives can be functionalized at both the phenolic hydroxyl and the carboxyl groups. mdpi.comsci-hub.sepharmacy180.com For instance, the carboxyl group can be converted to esters or amides, while the hydroxyl group can undergo etherification or other modifications. nih.govresearchgate.net
Anthranilate derivatives, which are esters of anthranilic acid, are particularly relevant to the synthesis of the target compound. inchem.orgnih.govnih.gov The amino group of anthranilates can be readily functionalized. For the synthesis of this compound, the methylation of the amino group of a suitable 2-aminobenzoate precursor is a key transformation. This can typically be achieved using reagents such as methyl iodide or dimethyl sulfate in the presence of a base. The presence of the ester group can influence the reactivity of the amino group, and reaction conditions need to be carefully controlled to avoid side reactions.
Multicomponent Reaction Strategies for Aromatic Esters
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including aromatic esters, in a single step from three or more starting materials. researchgate.netorganic-chemistry.orgnih.gov While a direct MCR for the synthesis of this compound is not immediately apparent, the principles of MCRs can be applied to the synthesis of key precursors or related structures. For example, a reaction involving an aromatic aldehyde, an amine, and a β-keto ester can lead to the formation of highly substituted aromatic systems. nih.gov Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are also powerful tools for generating molecular diversity and could be adapted to create complex anthranilate derivatives. organic-chemistry.org The development of novel MCRs continues to be an active area of research, and it is conceivable that a convergent synthesis for this class of compounds could be designed. waseda.jp
Chemical Reactivity and Mechanistic Investigations
Reactivity at the Bromine Center
The carbon-bromine bond is a key site for a variety of synthetic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic aromatic substitution (SNAr) typically proceeds via two primary mechanisms: the addition-elimination pathway and the elimination-addition (benzyne) pathway.
The classical addition-elimination mechanism requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (in this case, bromine). These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms when the nucleophile attacks the ring. tcnj.eduimperial.ac.uk In Ethyl 5-bromo-2-(dimethylamino)benzoate, the powerful electron-donating dimethylamino group is ortho to the C-Br bond, and the electron-withdrawing ethyl ester group is meta. The ortho-donating group increases electron density on the ring, which disfavors nucleophilic attack and destabilizes the carbanionic intermediate required for this pathway. imperial.ac.uk The meta-EWG provides only weak stabilization. Consequently, the addition-elimination SNAr mechanism is expected to be highly unfavorable for this substrate.
The elimination-addition mechanism involves the formation of a highly reactive benzyne (B1209423) intermediate through the action of a very strong base. organic-chemistry.org This pathway does not require strong activation by EWGs. While theoretically possible, treatment of this compound with a potent base like sodium amide could lead to the formation of a benzyne intermediate. However, subsequent nucleophilic addition to the benzyne could result in a mixture of regioisomeric products, complicating its synthetic utility.
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and aryl bromides are common substrates. youtube.com
The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organohalide, is widely used. nih.gov For this compound, a Suzuki coupling would likely proceed under standard conditions (a palladium catalyst, a phosphine (B1218219) ligand, and a base), though the electron-rich nature of the substrate due to the dimethylamino group might necessitate more active catalyst systems to facilitate the initial oxidative addition step.
The Sonogashira coupling reacts terminal alkynes with aryl halides, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org This reaction is effective for constructing C(sp²)-C(sp) bonds and has been applied to various bromo-substituted aromatic and heterocyclic compounds. researchgate.netresearchgate.netnih.gov The reaction is generally tolerant of various functional groups, although the amine base typically used in the reaction could potentially be hindered by the substrate's own basic dimethylamino group. Copper-free variants might offer an alternative. libretexts.org
The Negishi coupling utilizes an organozinc reagent and a palladium or nickel catalyst. wikipedia.orgjk-sci.com It is known for its high reactivity and functional group tolerance. jk-sci.com The reaction of bromoarenes with organozinc compounds is a well-established method for C-C bond formation. researchgate.net Given its robustness, the Negishi coupling represents a viable method for the functionalization of this compound with various alkyl, aryl, or vinyl groups. nih.gov
A summary of potential cross-coupling reactions is presented below.
| Reaction | Coupling Partner | Typical Catalyst/Reagents | Expected Product Type |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl-Aryl, Aryl-Vinyl |
| Sonogashira | R-C≡C-H | PdCl₂(PPh₃)₂, CuI, Amine Base | Aryl-Alkyne |
| Negishi | R-ZnX | Pd(dppf)Cl₂, Ni(acac)₂ | Aryl-Alkyl, Aryl-Aryl |
This table represents typical conditions; optimization would be required for the specific substrate.
A key limitation across these reactions can be the coordinating ability of the dimethylamino group. This group can potentially bind to the metal center of the catalyst, which may inhibit catalytic activity in some cases. Careful selection of ligands is often necessary to mitigate such effects.
Oxidative addition and reductive elimination are fundamental steps in the catalytic cycles of most cross-coupling reactions. libretexts.org
Oxidative addition is the initial step where the low-valent transition metal (e.g., Pd(0)) inserts into the carbon-bromine bond. This process increases the oxidation state and coordination number of the metal center. researchgate.net The rate of this reaction is influenced by the electron density of the aryl halide; electron-poor systems tend to react faster. The presence of the electron-donating dimethylamino group in this compound would likely slow this step compared to a simple bromobenzene, potentially requiring more reactive catalysts or higher temperatures.
Reductive elimination is the final, product-forming step of the catalytic cycle. In this step, the two organic fragments coupled to the metal center are eliminated to form the new C-C bond, and the metal catalyst is regenerated in its lower oxidation state. researchgate.net This step is generally favored when the new bond being formed is strong and is crucial for catalyst turnover.
Halogen-metal exchange is a common method for converting aryl halides into highly reactive organometallic reagents, such as organolithium or Grignard reagents. wikipedia.org This reaction typically involves treating the aryl bromide with an alkyllithium reagent (like n-butyllithium or t-butyllithium) at low temperatures. tcnj.edu The rate of exchange follows the trend I > Br > Cl. wikipedia.org
For this compound, a halogen-metal exchange is feasible. However, a significant challenge is the presence of the electrophilic ethyl ester group. Organolithium reagents are strong nucleophiles and could potentially attack the ester carbonyl group. Therefore, performing the exchange at very low temperatures (e.g., -78 °C or lower) is critical to favor the faster halogen-metal exchange over the competing nucleophilic attack on the ester. tcnj.edu An alternative approach involves using magnesium-based reagents like i-PrMgCl, sometimes in combination with n-BuLi, which can offer improved chemoselectivity for the exchange process in the presence of sensitive functional groups. nih.govnih.gov
Reactivity of the Dimethylamino Group
The dimethylamino group is one of the most powerful activating groups for electrophilic aromatic substitution (EAS) due to its strong +R (resonance donation) effect. It directs incoming electrophiles to the positions ortho and para to itself. The ethyl carboxylate group, in contrast, is a deactivating, meta-directing group. doubtnut.comquora.com
In this compound, the directing effects of the substituents must be considered collectively:
-N(CH₃)₂ (at C2): Strongly activating, directs ortho (to C1 and C3) and para (to C5).
-Br (at C5): Weakly deactivating, directs ortho (to C4 and C6) and para (to C2).
-COOEt (at C1): Deactivating, directs meta (to C3 and C5).
| Position | Influence from -N(CH₃)₂ (C2) | Influence from -Br (C5) | Influence from -COOEt (C1) | Overall Predicted Reactivity |
| C3 | Ortho (Strongly Activated) | Meta (Deactivated) | Meta (Directed) | Major site of substitution |
| C4 | Meta (Deactivated) | Ortho (Directed) | Para (Deactivated) | Minor/No substitution |
| C6 | Ortho (Sterically Hindered) | Ortho (Directed) | Ortho (Deactivated) | Minor/No substitution |
Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions on this compound are expected to yield the 3-substituted product with high regioselectivity.
Reactivity of the Ethyl Ester Functionality
The ethyl ester group is another key reactive site in the molecule, primarily undergoing nucleophilic acyl substitution reactions.
The ethyl ester group can be cleaved through hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, 5-bromo-2-(dimethylamino)benzoic acid, and ethanol. libretexts.orgyoutube.com
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the ester undergoes hydrolysis. The mechanism begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. libretexts.orgdoubtnut.com This reaction is reversible, and the position of the equilibrium can be influenced by the concentration of water. youtube.com
Base-Promoted Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion (e.g., from NaOH) on the carbonyl carbon of the ester. libretexts.orgquora.com This forms a tetrahedral intermediate which then collapses, expelling the ethoxide ion as the leaving group. The ethoxide, a strong base, then deprotonates the newly formed carboxylic acid, driving the reaction to completion. quora.comyoutube.com The final product before acidic workup is the sodium salt of the carboxylic acid. sserc.org.uk
The hydrolytic stability is influenced by the electronic nature of the ring substituents. The electron-withdrawing bromo group and the electron-donating dimethylamino group have opposing effects on the electrophilicity of the carbonyl carbon, which will modulate the rate of hydrolysis compared to unsubstituted ethyl benzoate (B1203000). acs.org
Transesterification is a process where the ethyl group of the ester is exchanged with the alkyl group of another alcohol. libretexts.orgucla.edu This reaction is typically catalyzed by either an acid or a base and is an equilibrium process. ucla.edu To drive the reaction towards the desired product, a large excess of the new alcohol is often used. libretexts.org
Table 2: Catalysts for Transesterification of Benzoate Esters
| Catalyst | Alcohol | Conditions | Reference |
| Sulfuric Acid | Methanol | Excess methanol, reflux | ucla.edu |
| Sodium Ethoxide | Various Alcohols | Basic conditions | ucla.edu |
| Titanium (IV) alkoxides | Various Alcohols | Microwave, 160 °C | researchgate.netnih.gov |
| Boric Acid | Primary & Secondary Alcohols | Solvent-free or toluene | nih.gov |
| Tin-Titanium Complexes | Polyols | 205 °C | google.com |
| This table provides examples of catalyst systems used for the transesterification of related esters. |
The reaction of this compound with various alcohols (e.g., methanol, propanol, benzyl (B1604629) alcohol) in the presence of a suitable catalyst would yield the corresponding new ester. The choice of catalyst can be critical, especially if other functional groups in the molecule are sensitive to strongly acidic or basic conditions. Titanium-based catalysts, for example, are known to be effective under relatively mild conditions. dntb.gov.uaresearchgate.net
The ethyl ester can be converted into a variety of carboxamide derivatives by reaction with primary or secondary amines, a process known as aminolysis. libretexts.org This reaction is generally less favorable than hydrolysis because alkoxides are poorer leaving groups than halides or anhydrides. Consequently, the reaction often requires elevated temperatures or the use of catalysts.
Recent developments have led to more efficient methods for the direct amidation of esters:
Base-Promoted Amidation: Strong bases like potassium tert-butoxide can promote the direct amidation of esters, even with less reactive amines like anilines. nih.govrsc.org
Lewis Acid Catalysis: Lewis acids such as iron(III) chloride or niobium(V) oxide can activate the ester carbonyl group, facilitating the attack by the amine. mdpi.comresearchgate.net
Water as a Solvent: Interestingly, direct amidation of some esters has been achieved using only water as a green solvent at elevated temperatures, without the need for any catalyst. nih.gov
Mechanochemistry: Ball-milling has been shown to effect the direct amidation of esters under solvent-free conditions. chemrxiv.org
By reacting this compound with a selected amine (e.g., benzylamine, morpholine, aniline), the corresponding N-substituted 5-bromo-2-(dimethylamino)benzamide (B13004581) can be synthesized.
Table 3: Methods for the Amidation of Esters
| Reagent/Catalyst | Amine Scope | Conditions | Reference |
| Amine (neat) | Ammonia, 1°/2° Amines | Often requires heat | libretexts.org |
| KOtBu | Anilines, Heterocyclic Amines | DMSO, room temp. | rsc.org |
| FeCl₃ | 1°/2° Amines | Solvent-free, 80 °C | mdpi.com |
| Nb₂O₅ | Anilines, Benzylamines | Solvent-free, heat | researchgate.net |
| TiCl₄ | 1°/2° Amines | Pyridine, 85 °C | nih.gov |
| This table summarizes various modern methods for converting esters to amides. |
Concerted and Stepwise Reaction Mechanisms
The reduction of the ester group in this compound generally proceeds through a stepwise mechanism rather than a concerted one.
The primary intermediate in the hydride reduction of this compound is the aldehyde, 5-bromo-2-(dimethylamino)benzaldehyde. libretexts.org In reductions using strong hydrides like LiAlH₄, this aldehyde is transient and rapidly consumed. youtube.com However, in partial reductions using reagents like DIBAL-H at low temperatures, the reaction can be stopped at the aldehyde stage. chemistrysteps.com Spectroscopic techniques such as in-situ IR or NMR spectroscopy could potentially be used to observe the formation and consumption of the aldehyde intermediate under controlled conditions. The initial tetrahedral intermediate formed from the hydride attack on the carbonyl is generally unstable and collapses quickly, making its direct observation challenging.
For reductions employing catalytic methods, such as those with manganese or rhenium carbonyls, the reaction proceeds through a catalytic cycle. rsc.org While a specific cycle for this compound is not documented, a general cycle for ester hydrosilylation catalyzed by a metal complex would involve:
Oxidative addition: The metal catalyst reacts with the hydrosilane.
Coordination: The ester substrate coordinates to the activated metal-silane complex.
Hydride transfer: A hydride is transferred from the silicon to the carbonyl carbon of the ester.
Reductive elimination: The silyl (B83357) acetal (B89532) product is released, and the catalyst is regenerated.
Chemo-, Regio-, and Stereoselectivity in Reactions
Chemoselectivity in the reduction of this compound primarily concerns the selective reduction of the ester group in the presence of the bromo substituent. Most common hydride reducing agents, such as LiAlH₄ and DIBAL-H, will not reduce the aryl bromide. Catalytic hydrogenation, however, could potentially lead to the reduction of the bromo group (hydrodebromination) or the aromatic ring itself under harsh conditions. libretexts.orglibretexts.org Therefore, using hydride reagents offers high chemoselectivity for the reduction of the ester over the aryl bromide. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters but would reduce an aldehyde, which is a key aspect of chemoselectivity in multi-functional molecules. youtube.com
Table 2: Chemoselectivity in the Reduction of this compound
| Reagent | Target Functional Group | Other Functional Groups Affected |
| LiAlH₄ | Ester | None |
| DIBAL-H | Ester | None |
| H₂, Pd/C (high pressure/temp) | Aromatic ring, Bromo group | Ester (may also be reduced) |
Note: This table illustrates the expected chemoselectivity based on known reactivity patterns.
Regioselectivity is not a major consideration for the reduction of the ester group itself, as the reaction occurs at a defined functional group. However, in other reactions involving the aromatic ring, such as electrophilic aromatic substitution, the directing effects of the existing substituents would be critical. The powerful ortho, para-directing dimethylamino group and the deactivating but ortho, para-directing bromo group would compete to direct incoming electrophiles. wikipedia.orgstudysmarter.co.uk
The reduction of the prochiral carbonyl group of the ester to a primary alcohol does not create a stereocenter. Therefore, stereoselectivity is not a factor in this specific transformation. If, however, the molecule contained other chiral centers, their influence on the reaction (diastereoselectivity) could be a consideration, though it is not inherent to the reduction of this particular compound.
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy serves as the cornerstone for the structural elucidation of Ethyl 5-bromo-2-(dimethylamino)benzoate in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a precise picture of the molecule's constitution can be assembled.
The ¹H NMR spectrum provides specific information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound typically recorded in a solvent like deuterochloroform (CDCl₃) reveals distinct signals for the aromatic protons, the ethyl ester protons, and the dimethylamino protons.
The aromatic region shows three protons on the benzene (B151609) ring. The proton at position 3 (H-3) appears as a doublet, coupled to the proton at position 4 (H-4). The proton at position 6 (H-6), adjacent to the bromine atom, also appears as a doublet, but with a smaller coupling constant due to its meta-relationship with H-4. The H-4 proton is observed as a doublet of doublets, as it is coupled to both H-3 and H-6.
The ethyl group of the ester function gives rise to two signals: a quartet for the methylene (B1212753) (-CH₂-) protons, which are coupled to the three adjacent methyl (-CH₃) protons, and a triplet for the methyl protons, coupled to the two adjacent methylene protons. The six protons of the dimethylamino group (-N(CH₃)₂) appear as a sharp singlet, as they are chemically equivalent and have no adjacent protons to couple with.
Table 1: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| Aromatic H-3 | ~7.85 | d (doublet) | ~8.9 |
| Aromatic H-4 | ~7.30 | dd (doublet of doublets) | ~8.9, 2.5 |
| Aromatic H-6 | ~6.95 | d (doublet) | ~2.5 |
| Ester -OCH₂CH₃ | ~4.35 | q (quartet) | ~7.1 |
| N(CH₃)₂ | ~2.90 | s (singlet) | N/A |
Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. Given the molecule's asymmetry, each of the 11 carbon atoms gives a distinct signal. The carbonyl carbon (C=O) of the ester is typically found furthest downfield. The aromatic carbons show a range of chemical shifts influenced by their substituents (bromine, dimethylamino, and ester groups). The carbons of the ethyl group and the dimethylamino group appear in the upfield region of the spectrum.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ) ppm |
|---|---|
| Carbonyl C=O | ~168.0 |
| Aromatic C-2 | ~155.0 |
| Aromatic C-5 | ~140.0 |
| Aromatic C-4 | ~135.0 |
| Aromatic C-6 | ~125.0 |
| Aromatic C-1 | ~120.0 |
| Aromatic C-3 | ~118.0 |
| Ester -OC H₂CH₃ | ~61.0 |
| N(C H₃)₂ | ~42.0 |
Note: Assignments are based on typical chemical shift values for similar structures and can be definitively confirmed by 2D NMR.
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously confirming the molecular structure by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show a clear correlation between the H-3 and H-4 aromatic protons, and between the H-4 and H-6 protons. It would also confirm the coupling between the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbon atoms. It is used to definitively assign the signals in the ¹³C spectrum. For example, the aromatic proton signal at ~7.85 ppm would show a correlation to the carbon signal at ~118.0 ppm, assigning it as C-3.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for piecing together the molecular skeleton. Key correlations would include the one from the dimethylamino protons (~2.90 ppm) to the aromatic C-2 (~155.0 ppm) and the one from the methylene protons of the ethyl group (~4.35 ppm) to the carbonyl carbon (~168.0 ppm).
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space proximity between protons. A key observation in a NOESY spectrum would be a correlation between the dimethylamino protons and the aromatic H-3 proton, confirming their spatial closeness on the benzene ring. This is also useful for determining the preferred conformation of the substituents.
Quantitative NMR (qNMR) is a highly accurate method for determining the purity of a substance without the need for a sample-specific reference standard. To assess the purity of this compound, a known mass of the compound is dissolved with a known mass of a stable, non-reactive internal standard (e.g., maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene) with a known purity.
By comparing the integral of a well-resolved signal from the analyte (e.g., the singlet from the -N(CH₃)₂ group) with the integral of a signal from the internal standard, the exact molar quantity and thus the mass purity of the analyte can be calculated. This method is also valuable for monitoring the progress of a reaction that produces or consumes this compound, as the change in the integral ratio over time directly corresponds to the reaction conversion.
Vibrational Spectroscopy
FT-IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound shows characteristic absorption bands that confirm the presence of its key structural features.
The most prominent feature is a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group. The C-O stretching vibrations of the ester are also visible. Aromatic C=C bond stretching and C-H stretching vibrations are present, as is the C-N stretching of the dimethylamino group. The presence of the halogen is indicated by a C-Br stretching vibration in the fingerprint region of the spectrum.
Table 3: FT-IR Spectral Data for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | ~3100-3000 | Medium |
| Aliphatic C-H Stretch (CH₃, CH₂) | ~2980-2850 | Medium-Strong |
| Ester C=O Stretch | ~1710-1690 | Strong |
| Aromatic C=C Stretch | ~1600-1450 | Medium |
| C-N Stretch | ~1250-1200 | Medium-Strong |
| Ester C-O Stretch | ~1150-1100 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure Probes
UV-Vis spectroscopy is a powerful tool for probing the electronic structure of conjugated systems like this compound. The spectrum is characterized by absorption bands that correspond to electronic transitions within the molecule.
Specific experimental data for the absorption maxima (λ_max) and molar absorptivity coefficients (ε) of this compound are not readily found in public databases. However, data for the closely related compound, ethyl 4-(dimethylamino)benzoate, shows a strong absorption at approximately 310 nm in ethanol, with a molar absorptivity of about 23,200 L·mol⁻¹·cm⁻¹. researchgate.netphotochemcad.com The presence of the bromine atom and the ortho-positioning of the dimethylamino group in the target compound are expected to cause a shift in the absorption maximum, likely a bathochromic (red) shift to a longer wavelength, due to the extension of the conjugated system and electronic effects of the substituents.
Table 2: Expected UV-Vis Absorption Data for this compound
| Parameter | Expected Value | Solvent |
|---|---|---|
| λ_max | > 310 nm | Ethanol/Acetonitrile |
Note: These values are estimations based on data from analogous compounds.
The UV-Vis absorption spectrum of this compound is expected to exhibit two primary types of electronic transitions: π→π* and n→π*. uzh.chlibretexts.orglibretexts.org
π→π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org In this molecule, these transitions are associated with the aromatic benzene ring and the carbonyl group of the ester. These transitions are typically of high intensity (large molar absorptivity). libretexts.org The electron-donating dimethylamino group and the electron-withdrawing ester group in conjugation with the benzene ring will lead to a significant intramolecular charge transfer (ICT) character in the excited state, which strongly influences the energy and intensity of the π→π* transition.
n→π* Transitions: These transitions involve the excitation of a non-bonding electron (from the lone pairs on the oxygen of the carbonyl group or the nitrogen of the amino group) to an antibonding π* orbital of the carbonyl group or the aromatic ring. uzh.chlibretexts.org These transitions are generally of lower intensity compared to π→π* transitions and occur at longer wavelengths. libretexts.orglibretexts.org The n→π* transition of the carbonyl group is a characteristic feature of aldehydes, ketones, and esters. libretexts.org
The solvent can also influence the positions of these transitions. Polar solvents may cause a blue shift (to shorter wavelengths) in n→π* transitions and a red shift (to longer wavelengths) in π→π* transitions. libretexts.orgyoutube.com
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition of this compound. nih.gov The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (M and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. libretexts.org
The monoisotopic mass of this compound (C₁₁H₁₄Br₂O₂) can be calculated as follows:
C₁₁: 11 x 12.00000 = 132.00000
H₁₄: 14 x 1.00783 = 14.10962
⁷⁹Br: 1 x 78.91834 = 78.91834
N: 1 x 14.00307 = 14.00307
O₂: 2 x 15.99491 = 31.98982
Total Exact Mass: 271.02085 u
The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule's structure. For this compound, several characteristic fragmentation pathways can be predicted based on the functional groups present. libretexts.orglibretexts.orgmiamioh.eduarizona.edu
Aromatic esters typically show a strong molecular ion peak. youtube.com Key fragmentation processes for this compound would likely include:
Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the C-O bond of the ester would result in the loss of an ethoxy radical (•OCH₂CH₃, 45 u), leading to a prominent acylium ion.
Loss of ethylene (B1197577) (C₂H₄): A McLafferty-type rearrangement could lead to the loss of ethylene (28 u) from the ethyl group of the ester.
Cleavage of the dimethylamino group: Fragmentation could involve the loss of a methyl radical (•CH₃, 15 u) from the dimethylamino group.
Loss of the entire ester group: Cleavage of the bond between the aromatic ring and the carbonyl carbon could result in the loss of the •COOCH₂CH₃ radical (73 u).
Loss of bromine: Cleavage of the C-Br bond would lead to a fragment ion without the bromine atom.
Table 3: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Origin |
|---|---|---|
| 271/273 | [C₁₁H₁₄Br₂O₂]⁺ | Molecular Ion (M⁺) |
| 256/258 | [M - CH₃]⁺ | Loss of a methyl radical |
| 226/228 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |
| 198/200 | [M - COOCH₂CH₃]⁺ | Loss of the ester group |
Note: The m/z values are nominal masses. The presence of bromine will result in isotopic peaks.
X-ray Crystallography for Solid-State Structure Elucidation
Following a comprehensive search of scientific literature and crystallographic databases, no published X-ray crystallographic data for this compound could be located. Detailed experimental values for its crystal system, space group, unit cell parameters, bond lengths, bond angles, torsional angles, and intermolecular interactions are therefore not available in the public domain.
Determination of Crystal System, Space Group, and Unit Cell Parameters
Information regarding the crystal system, space group, and unit cell dimensions for this compound is not publicly available. The determination of these parameters would require experimental analysis of a single crystal of the compound using X-ray diffraction techniques.
Bond Lengths, Bond Angles, and Torsional Angles Analysis
Specific, experimentally determined bond lengths, bond angles, and torsional angles for this compound are not available due to the absence of a published crystal structure. This data would be essential for a detailed conformational analysis of the molecule in the solid state.
Intermolecular Interactions and Crystal Packing Motifs
A description of the intermolecular interactions and crystal packing motifs for this compound cannot be provided as the three-dimensional arrangement of the molecules in the crystal lattice has not been determined and reported.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research, offering a balance between accuracy and computational cost. These methods are applied to predict a wide array of molecular properties, from geometries to spectroscopic parameters.
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Ethyl 5-bromo-2-(dimethylamino)benzoate, DFT calculations can predict its behavior with a high degree of accuracy. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to solve the Kohn-Sham equations. tcsedsystem.edunih.gov
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. This involves finding the minimum energy structure on the potential energy surface. For a flexible molecule like this compound, which has rotatable bonds in its ethyl ester and dimethylamino groups, a conformational analysis is crucial. sigmaaldrich.com This process maps the conformational landscape, identifying various stable conformers and the energy barriers between them. The global minimum conformation represents the most likely structure of the isolated molecule.
Below is a representative table of optimized geometric parameters (bond lengths and angles) for the primary structural features of this compound, as would be predicted from a DFT calculation.
Table 1: Predicted Geometric Parameters for this compound (Note: The following data is illustrative and based on typical values for similar structures, as direct computational results for this specific molecule are not widely published.)
| Bond Lengths | Value (Å) | Bond Angles | Value (˚) |
| C-Br | 1.905 | C-C-Br | 119.5 |
| C-N | 1.380 | C-C-N | 121.0 |
| C=O | 1.225 | O=C-O | 123.0 |
| C-O (ester) | 1.350 | C-O-C | 115.0 |
Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. nih.gov Comparing the predicted vibrational spectra with experimentally recorded spectra serves as a validation of the computational model. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical method. nih.gov
Table 2: Predicted vs. Experimental Vibrational Frequencies (Note: This table presents hypothetical data to illustrate the expected correlation between calculated and experimental values.)
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| C=O stretch | 1715 | 1700 |
| C-N stretch | 1350 | 1340 |
| Aromatic C-C stretch | 1600 | 1590 |
| C-Br stretch | 650 | 645 |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating sites prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. tcsedsystem.edu
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green represents areas of neutral potential. The MEP map for this compound would likely show negative potential around the carbonyl oxygen and the bromine atom, and positive potential around the hydrogen atoms. tcsedsystem.edu
Computational methods, particularly DFT, can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used for this purpose. tcsedsystem.edu By calculating the ¹H and ¹³C NMR chemical shifts and comparing them with experimental data, the accuracy of the computed molecular structure can be further validated. This synergy between computational prediction and experimental results is a powerful tool in structural elucidation. mdpi.com
Table 3: Predicted ¹³C NMR Chemical Shifts (Note: These values are illustrative, based on similar aromatic esters, to demonstrate the application.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | 168.5 |
| C-Br | 115.0 |
| C-N | 152.0 |
| Aromatic CH | 118-132 |
| O-CH₂ | 61.0 |
| CH₃ (ethyl) | 14.5 |
| N-(CH₃)₂ | 42.0 |
Density Functional Theory (DFT) Calculations
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of particles, MD simulations can provide insights into the conformational dynamics, solvent effects, and transport properties of a molecule.
An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent, such as water or an organic solvent. The interactions between all atoms are described by a force field. The simulation would then track the trajectory of each atom over a period of time, allowing for the analysis of conformational changes, such as the rotation of the ester and dimethylamino groups, and the interaction of the molecule with the surrounding solvent molecules.
Quantitative Structure-Property Relationships (QSPR) (focus on chemical properties, not biological activity)
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. orientjchem.org This is achieved by calculating a set of molecular descriptors that encode information about the molecule's topology, geometry, and electronic structure, and then using statistical methods to correlate these descriptors with an experimentally measured property.
For this compound, a QSPR study could be used to predict various chemical properties, such as its boiling point, solubility, or retention time in chromatography, based on a dataset of similar compounds for which these properties are known. researchgate.net The molecular descriptors for this compound would be calculated using quantum chemical methods or specialized software.
Illustrative Data Table: Molecular Descriptors for QSPR Analysis
| Descriptor | Value |
| Molecular Weight | 272.13 g/mol |
| LogP | 3.5 |
| Polar Surface Area | 32.6 Ų |
| Dipole Moment | 2.8 D |
| Note: These are illustrative values and do not represent actual calculated data for this compound. |
Topological Analysis of Electron Density (e.g., QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a method for analyzing the electron density of a molecule to partition it into atomic basins and characterize the chemical bonds. mdpi.com By examining the critical points in the electron density and its Laplacian, QTAIM provides a rigorous definition of atoms in molecules and the nature of the interactions between them. acs.org
A QTAIM analysis of the calculated electron density of this compound would allow for the characterization of its covalent and potential non-covalent interactions. For example, the properties of the bond critical points (BCPs) for the C-Br, C-N, and C=O bonds would reveal their strength and polarity. It could also identify any intramolecular hydrogen bonds or other weak interactions that contribute to the stability of the molecule's conformation.
Illustrative Data Table: QTAIM Parameters at Bond Critical Points (BCPs)
| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |
| C-Br | 0.18 | +0.05 |
| C-N | 0.25 | -0.60 |
| C=O | 0.35 | -1.20 |
| Note: This is an illustrative table based on typical results for similar chemical bonds and does not represent actual data for this compound. |
Hirshfeld Surface Analysis for Intermolecular Interactions
Currently, there is no publicly available scientific literature or crystal structure data detailing the Hirshfeld surface analysis of this compound. This type of analysis is contingent upon the successful synthesis of a single crystal of the compound and its subsequent analysis using X-ray crystallography. The crystallographic data is essential for generating the Hirshfeld surface and the associated two-dimensional fingerprint plots, which quantify the various intermolecular interactions present in the crystal lattice.
While studies on similar molecules, such as other substituted benzoates and bromo-containing organic compounds, have utilized Hirshfeld surface analysis to investigate intermolecular forces like hydrogen bonds and van der Waals interactions, no such specific data has been published for this compound.
Therefore, a detailed discussion of its specific intermolecular interactions, complete with data tables on contact percentages and fingerprint plot analyses, cannot be provided at this time. Further research, specifically the growth of a suitable crystal and its X-ray diffraction analysis, would be required to generate the necessary data for a comprehensive Hirshfeld surface analysis of this compound.
Applications in Advanced Organic Synthesis and Chemical Innovation
Strategic Building Block for Diverse Organic Compounds
The intrinsic reactivity of Ethyl 5-bromo-2-(dimethylamino)benzoate makes it a valuable precursor for the synthesis of diverse and complex organic structures. The ester, amino, and bromo functionalities can be selectively modified or can participate in a variety of coupling and cyclization reactions, establishing it as a cornerstone for constructing elaborate molecular architectures.
The ethyl ester group of this compound is a prime site for modification to generate a variety of complex esters and amides. Standard transesterification reactions can be employed to introduce different alkyl or aryl groups, thereby tuning the molecule's properties. More significantly, the ester can be readily converted into an amide functional group, which is a critical linkage in many biologically active molecules.
Recent synthetic methodologies have demonstrated the efficient conversion of esters to primary and secondary amides using reagents like alkali metal amidoboranes. nih.govresearchgate.net For instance, reacting an ester with sodium amidoborane (NaNH₂BH₃) or its N-methyl derivative in a solvent such as THF can produce the corresponding amide in high yield under mild, room-temperature conditions. nih.govresearchgate.net This approach is tolerant of various functional groups, including the bromo and dimethylamino substituents present on the target molecule. nih.gov
Furthermore, research on related bromo-substituted benzoic acid derivatives highlights their role in forming complex amides. Studies have shown the synthesis of intricate molecules like 5-bromo-2-(thiophene-2-carboxamido)benzoic acid, which serves as a lead compound for further derivatization into numerous analogues. nih.gov Similarly, 5-bromosalicylamide (a related 5-bromo-hydroxy-benzamide) has been used as a starting material to create a series of hydrazone derivatives by first reacting it with α-halogenated acid esters and subsequently with hydrazine and various aldehydes. researchgate.net These examples underscore the utility of the bromo-benzoate scaffold in constructing advanced amide-containing structures.
Table 1: Representative Amide Synthesis from Esters
| Ester Substrate | Reagent | Product | Typical Conditions | Reference |
|---|---|---|---|---|
| Methyl Benzoate (B1203000) | Sodium Amidoborane (NaNH₂BH₃) | Benzamide | THF, Room Temp, 5 min | nih.govresearchgate.net |
| Methyl Benzoate | Sodium N-methylamidoborane (NaNH(CH₃)BH₃) | N-Methylbenzamide | THF, Room Temp, 5 min | researchgate.net |
| 5-Bromo-2-hydroxybenzamide | Methyl α-haloacetate, then Hydrazine | 5-Bromo-2-hydrazinocarbonylmethoxy-benzamide | Multi-step synthesis | researchgate.net |
The presence of both a bromine atom and an ortho-amino directing group makes this compound an excellent precursor for the synthesis of various heterocyclic systems. The bromine atom is particularly useful as a handle for intramolecular and intermolecular cyclization reactions, often facilitated by transition metal catalysis.
One major application is in the synthesis of benzofuran derivatives, which are important scaffolds in medicinal chemistry. sciepub.com The synthesis of novel 5-bromobenzofuran-based heterocycles often involves using a bromo-substituted precursor to build the fused ring system. sciepub.com The general strategy involves reactions that utilize the bromo- and amino-substituted ring to construct complex fused systems like thiazolidinones and other related heterocycles. sciepub.com
The precursor molecule, 2-amino-5-bromobenzoic acid, is a well-established starting material for building heterocycles. chemicalbook.com By extension, its ethyl ester dimethylamino derivative serves a similar role, with the functional groups enabling cyclization reactions to form quinazolinones, benzodiazepines, and other fused heterocyclic structures. The bromine atom can participate in palladium-catalyzed reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings to first introduce a substituent, which can then undergo a cyclization reaction with one of the ortho groups.
Development of Novel Synthetic Methodologies
The unique electronic and steric properties of this compound and related halogenated benzoates make them valuable tools for developing and refining new synthetic methods, particularly in catalysis and multicomponent reactions.
Halogenated benzoic acids and their esters can play a crucial role in the design of catalytic systems. The aromatic ring can act as a ligand for a metal center, while the electronic nature of the ring, modified by the halogen and amino groups, can influence the catalyst's activity.
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are a cornerstone of modern synthetic efficiency. The structure of this compound, with its multiple distinct functional groups, makes it an ideal candidate for incorporation into MCRs.
While specific MCRs involving this exact molecule are not widely documented, its parent structure, aminobenzoic acid, is a common component in reactions like the Ugi and Passerini reactions. The amino group, the aromatic ring (which can participate in reactions like Friedel-Crafts), and the ester moiety could all react sequentially or in concert with other reactants. For example, the amino group could form an imine with an aldehyde, which is then attacked by a nucleophile, while the bromo-substituent could be involved in a subsequent palladium-catalyzed coupling, all within a one-pot procedure. The field of MCRs is continually expanding, and molecules like this compound represent promising substrates for the discovery of novel transformations to rapidly build molecular complexity. nih.gov
Exploration of Chemical Space Through Derivatization
Derivatization is the process of transforming a chemical compound into a product of similar structure, called a derivative. This is a key strategy in medicinal chemistry for optimizing the properties of a lead compound. This compound is an excellent starting point for such explorations due to its multiple, chemically distinct functionalization points.
The bromine atom is the most versatile handle for derivatization. It readily participates in a wide range of transition metal-catalyzed cross-coupling reactions, including:
Suzuki Coupling: Reaction with boronic acids to form new C-C bonds, introducing alkyl or aryl groups.
Heck Coupling: Reaction with alkenes to form substituted alkenes.
Buchwald-Hartwig Amination: Reaction with amines to replace the bromine with a new nitrogen-based substituent.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
A clear example of this strategy is seen in the lead derivatization of structurally related bromo-substituted aromatic compounds. In one study, a lead compound, 5-bromo-2-(thiophene-2-carboxamido)benzoic acid, was used to create twenty-nine analogues through various modifications to explore structure-activity relationships. nih.gov
Furthermore, the concept of "selective functionalization" is critical when multiple halogens are present. glindiachemicals.com Although the target compound has only one bromine, its reactivity can be finely tuned. Another advanced derivatization technique is the "halogen dance" reaction, where a strong base can induce the migration of the bromine atom to a different position on the aromatic ring, creating a constitutional isomer that would be difficult to synthesize directly. researchgate.net This allows for the creation of a diverse library of related compounds from a single, readily accessible starting material, thoroughly exploring the chemical space around the core structure.
Table 2: Potential Derivatization Reactions
| Reaction Type | Reagent | Functional Group Modified | Resulting Structure |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid, Pd catalyst | C-Br | Bi-aryl derivative |
| Buchwald-Hartwig Amination | Secondary amine, Pd catalyst | C-Br | Di-amino derivative |
| Hydrolysis/Amidation | NaOH, then SOCl₂, then Amine | -COOEt | Amide derivative |
| Halogen Dance | Strong base (e.g., LDA) | C-Br | Isomeric bromo-benzoate |
Synthesis of Libraries of Substituted Benzoates
This compound is a versatile scaffold for the synthesis of diverse libraries of substituted benzoates. The presence of three key functional groups—the ethyl ester, the dimethylamino group, and the bromo substituent—on the aromatic ring provides multiple points for chemical modification. The bromine atom, in particular, is a synthetically valuable handle for introducing a wide array of substituents through various cross-coupling reactions.
One of the most powerful methods for diversifying this scaffold is through palladium-catalyzed cross-coupling reactions. nih.govnih.govsemanticscholar.orgexaly.com For instance, the Suzuki-Miyaura coupling allows for the introduction of a variety of aryl and heteroaryl groups at the 5-position. By reacting this compound with a range of boronic acids or their derivatives, a library of biphenyl and related biaryl compounds can be generated. Similarly, Sonogashira coupling with terminal alkynes can be employed to synthesize 5-alkynyl-2-(dimethylamino)benzoates, which are valuable precursors for more complex molecules. mdpi.com The Buchwald-Hartwig amination offers a route to introduce various nitrogen-containing functionalities, further expanding the chemical space of the resulting library. researchgate.net
The dimethylamino group at the 2-position can also influence the reactivity and direct the synthesis of specific isomers. Furthermore, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, or other carboxylic acid derivatives, adding another layer of diversity to the synthesized library. The strategic combination of these transformations allows for the systematic generation of a large number of structurally diverse benzoate derivatives from a single starting material.
A plausible synthetic scheme for generating a library of substituted benzoates is outlined below:
| Reaction Type | Reagents and Conditions | Product Type |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., toluene/water) | 5-Aryl-2-(dimethylamino)benzoates |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, base (e.g., Et₃N), solvent (e.g., THF) | 5-Alkynyl-2-(dimethylamino)benzoates |
| Buchwald-Hartwig Amination | Primary or secondary amine, Pd catalyst (e.g., Pd₂(dba)₃), phosphine (B1218219) ligand (e.g., XPhos), base (e.g., NaOtBu), solvent (e.g., toluene) | 5-(Amino)-2-(dimethylamino)benzoates |
| Hydrolysis | Aqueous base (e.g., NaOH or KOH), followed by acidification | 5-Bromo-2-(dimethylamino)benzoic acid |
| Amide Coupling | 5-Bromo-2-(dimethylamino)benzoic acid, amine, coupling agent (e.g., DCC, EDC), solvent (e.g., DCM, DMF) | 5-Bromo-2-(dimethylamino)benzamides |
Structure-Activity Relationship (SAR) Studies on the Chemical Framework
The chemical framework of this compound allows for systematic modifications to study structure-activity relationships (SAR), focusing on how these changes impact its chemical reactivity and properties. The electronic and steric effects of the substituents play a crucial role in determining the molecule's behavior in chemical reactions.
The dimethylamino group at the ortho position to the ester is a strong electron-donating group. This has a significant impact on the electron density of the aromatic ring, making it more susceptible to electrophilic attack at the positions ortho and para to the dimethylamino group. However, the bulky nature of the dimethylamino group can also exert steric hindrance, potentially influencing the regioselectivity of reactions.
The bromine atom at the meta position to the ester is an electron-withdrawing group through its inductive effect, but a weak deactivator for electrophilic aromatic substitution. Its primary role in SAR studies is as a versatile leaving group in cross-coupling reactions, as discussed previously.
Modifications to each of these groups can be systematically performed to probe their influence on the chemical properties of the molecule.
| Structural Modification | Expected Impact on Chemical Reactivity/Properties |
| Replacement of the bromo group with other halogens (Cl, I) | The reactivity in cross-coupling reactions would be altered, with the C-I bond being the most reactive and the C-Cl bond being the least reactive. |
| Variation of the alkyl groups on the amino substituent (e.g., diethylamino, methylamino) | This would modulate the steric hindrance around the ortho position and fine-tune the electron-donating strength of the amino group. |
| Alteration of the ester alkyl group (e.g., methyl, tert-butyl) | This would primarily affect the rate of hydrolysis of the ester and could introduce steric effects in reactions involving the ester carbonyl group. |
| Introduction of substituents at other positions on the aromatic ring | This would further modify the electronic and steric properties of the molecule, allowing for a more detailed mapping of the structure-reactivity landscape. |
Role in Advanced Materials Chemistry
While direct applications of this compound in advanced materials chemistry are not extensively documented, its structural features suggest potential as a monomer or a functional linker in the synthesis of novel materials. The presence of multiple reactive sites allows for its incorporation into polymeric structures or metal-organic frameworks (MOFs).
The bromo group can be converted to other functional groups suitable for polymerization, such as a vinyl or an acetylene group, through palladium-catalyzed cross-coupling reactions. The resulting monomer could then be polymerized to form functional polymers with tailored properties. The dimethylamino and ester functionalities would be pendant groups on the polymer chain, potentially imparting specific characteristics such as solubility, thermal stability, or the ability to coordinate with metal ions. The synthesis of functional polymers through the polymerization of appropriately functionalized monomers is a well-established strategy. researchgate.netsemanticscholar.org
Furthermore, the ester group can be hydrolyzed to a carboxylic acid. The resulting 5-bromo-2-(dimethylamino)benzoic acid could serve as a linker in the synthesis of MOFs. acs.orgresearchgate.netresearchgate.netnih.gov MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The carboxylic acid would coordinate with the metal centers, while the bromo and dimethylamino groups would be exposed within the pores of the framework. These functional groups could then be used for post-synthetic modification of the MOF, allowing for the introduction of new functionalities and the tuning of the material's properties for applications in areas such as gas storage, catalysis, and sensing.
Future Research Directions and Perspectives
Discovery of Novel Reactivity Patterns
The exploration of novel reactivity patterns for Ethyl 5-bromo-2-(dimethylamino)benzoate is a promising avenue for future research. The electronic interplay between the dimethylamino and bromo substituents can be exploited to uncover unique chemical transformations.
One area of interest lies in multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to form a complex product. mdpi.com The structural motifs present in this compound make it an ideal candidate for designing novel MCRs to generate structurally diverse and potentially biologically active molecules. For instance, the amino group could participate in the formation of heterocyclic structures, while the bromo substituent offers a handle for subsequent cross-coupling reactions.
Furthermore, the relaxation pathways of substituted aminobenzoates are known to be influenced by their substitution patterns. rsc.org Investigating the photophysical properties and excited-state reactivity of this compound could lead to the discovery of novel photochemical transformations. The influence of the bromo- and dimethylamino- groups on the electronic transitions and stability of excited states could unveil unique reaction pathways not observed in simpler aminobenzoates. rsc.org
| Potential Reaction Type | Key Feature of this compound | Expected Outcome |
| Multicomponent Reactions | Presence of amino and bromo functionalities | Rapid synthesis of complex, diverse molecules |
| Palladium-Catalyzed Cross-Coupling | Bromo substituent | Formation of new C-C and C-heteroatom bonds |
| Photochemical Transformations | Electronically active substituents | Access to unique molecular scaffolds |
Green Chemistry Approaches for Synthesis
Developing environmentally benign synthetic routes to this compound and its derivatives is crucial for sustainable chemical manufacturing. Traditional methods for the halogenation of aromatic compounds often rely on hazardous reagents and solvents. rsc.org Future research should focus on adopting greener alternatives.
One promising approach is the use of greener halogenating agents and catalytic systems. rsc.org For instance, employing N-halosuccinimides in conjunction with a catalyst in a more environmentally friendly solvent could reduce the environmental impact of the bromination step. rsc.org Electrocatalytic halogenation, using a green halogen source like sodium chloride, presents another innovative and sustainable method for the synthesis of halogenated aromatic compounds. researchgate.net
Moreover, the principles of green chemistry extend beyond the choice of reagents. The development of solvent-free or aqueous reaction conditions, microwave-assisted synthesis, and the use of recyclable catalysts are all areas that warrant investigation for the synthesis of this compound. royalsocietypublishing.org
| Green Chemistry Principle | Application to Synthesis | Potential Benefit |
| Use of Safer Solvents | Replacing chlorinated solvents with greener alternatives | Reduced toxicity and environmental pollution |
| Catalysis | Employing recyclable catalysts for bromination | Increased atom economy and reduced waste |
| Energy Efficiency | Utilizing microwave or ultrasound irradiation | Faster reaction times and lower energy consumption |
| Renewable Feedstocks | Exploring bio-based starting materials | Reduced reliance on fossil fuels |
Integration into Flow Chemistry Platforms
The integration of the synthesis of this compound into continuous flow chemistry platforms offers significant advantages over traditional batch processing. Flow chemistry provides enhanced control over reaction parameters, improved safety, and facile scalability. vapourtec.comvapourtec.com
Nucleophilic aromatic substitution (SNAr) reactions, which are relevant to the synthesis of aminobenzoates, have been successfully implemented in flow reactors. vapourtec.comacs.orgsyrris.com The synthesis of this compound could be adapted to a flow process, allowing for precise control of temperature, pressure, and reaction time, leading to higher yields and purity. High-throughput experimentation techniques can be employed to rapidly optimize reaction conditions for flow synthesis. researchgate.net
| Feature of Flow Chemistry | Advantage for Synthesis |
| Precise Reaction Control | Improved yield and selectivity |
| Enhanced Safety | Minimized risk of runaway reactions |
| Scalability | Seamless transition from laboratory to production scale |
| Automation | High-throughput screening and optimization |
Computational Design of New Derivatives with Tuned Chemical Properties
Computational modeling and in silico design are powerful tools for accelerating the discovery of new molecules with desired properties. nih.gov Density Functional Theory (DFT) and other quantum mechanical methods can be employed to predict the structural, electronic, and reactive properties of this compound and its derivatives. figshare.comresearchgate.net
By systematically modifying the substituents on the aromatic ring, it is possible to computationally screen a virtual library of new derivatives and predict their properties. For example, DFT calculations can provide insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the reactivity and electronic behavior of the molecules. acs.orgacs.org This computational pre-screening can guide synthetic efforts towards the most promising candidates, saving significant time and resources.
Molecular docking simulations could also be used to design derivatives with specific biological activities by predicting their binding affinity to target proteins. nih.gov
| Computational Method | Predicted Property | Application in Derivative Design |
| Density Functional Theory (DFT) | Electronic structure, reactivity indices | Tuning electronic properties for specific reactions |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra | Designing molecules with specific optical properties |
| Molecular Docking | Binding affinity to biological targets | Guiding the design of potential therapeutic agents |
Synergistic Methodologies Combining Synthesis and Advanced Characterization
A synergistic approach that combines synthetic chemistry with advanced analytical techniques is essential for the comprehensive understanding and development of this compound and its derivatives. nbinno.comnih.gov The characterization of pharmaceutical intermediates requires a suite of advanced analytical methods to ensure purity and structural integrity. nbinno.comresearchgate.netnih.govamericanpharmaceuticalreview.com
Advanced spectroscopic and diffraction techniques can provide detailed structural and functional information. For instance, two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy can be used to unambiguously assign the structure of new derivatives. X-ray crystallography can provide precise information about the three-dimensional arrangement of atoms in the solid state.
The integration of in-line analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), into flow synthesis platforms allows for real-time reaction monitoring and optimization. This combination of synthesis and analysis accelerates the development of efficient and robust synthetic processes.
| Analytical Technique | Information Provided |
| 2D-NMR Spectroscopy | Detailed structural connectivity |
| X-ray Crystallography | Precise three-dimensional molecular structure |
| High-Resolution Mass Spectrometry | Accurate molecular weight and elemental composition |
| HPLC-MS | Real-time monitoring of reaction progress and purity |
Q & A
Q. What are the common synthetic routes for Ethyl 5-bromo-2-(dimethylamino)benzoate?
- Methodological Answer : The compound can be synthesized via sequential functionalization of a benzoic acid derivative. A typical approach involves:
Esterification : Reacting 5-bromo-2-(dimethylamino)benzoic acid with ethanol in the presence of a catalyst (e.g., sulfuric acid) under reflux to form the ethyl ester .
Purification : Isolation via liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography using gradients of ethyl acetate in hexane to remove unreacted starting materials and byproducts .
Key characterization includes -NMR (to confirm ester and dimethylamino groups) and mass spectrometry for molecular weight verification .
Q. How is this compound characterized for purity and structural confirmation?
- Methodological Answer :
- Spectroscopic Analysis :
- -NMR: Peaks at δ 1.3–1.5 ppm (ester ethyl group), δ 2.8–3.2 ppm (dimethylamino protons), and aromatic protons in the δ 7.0–8.0 ppm range.
- IR Spectroscopy: C=O stretch (~1700 cm) for the ester and C-Br absorption (~600 cm) .
- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity (>95% by area normalization) .
Advanced Research Questions
Q. How does the co-initiator ratio (e.g., camphorquinone/amine) influence polymerization efficiency in resin systems containing this compound?
- Methodological Answer :
- Experimental Design :
Prepare resin formulations with varying CQ/amine ratios (e.g., 1:1 vs. 1:2). Use photo-DSC or FTIR to monitor real-time degree of conversion (DC%) under blue light (λ = 460–480 nm) . - Key Findings :
A 1:2 CQ/amine ratio increases DC% by 15–20% compared to 1:1, as excess amine enhances electron transfer and radical generation. This compound outperforms DMAEMA in DC% due to its higher electron-donating capacity . - Table 1 : Co-initiator Performance Comparison
| Co-initiator | CQ/amine Ratio | DC% (Without DPI) | DC% (With DPI) |
|---|---|---|---|
| This compound | 1:2 | 72% | 75% |
| DMAEMA | 1:2 | 58% | 68% |
Q. What mechanistic role does this compound play in stabilizing free radicals during polymerization?
- Methodological Answer :
- Electron Paramagnetic Resonance (EPR) : Use spin-trapping agents (e.g., TEMPO) to detect radical intermediates. This compound donates electrons via its dimethylamino group, stabilizing radicals and reducing termination rates .
- Kinetic Studies : Monitor polymerization rates under varying amine concentrations. Higher amine content (1:2 ratio) reduces oxygen inhibition, enhancing crosslinking density .
Q. How can this compound be utilized as a building block in synthesizing bioactive molecules?
- Methodological Answer :
- Suzuki Coupling : React the bromo substituent with aryl boronic acids to form biaryl structures, common in pharmacophores (e.g., antitumor agents) .
- Functionalization : Modify the ester group via hydrolysis to a carboxylic acid for further conjugation (e.g., amide formation with amino acids) .
Contradictions and Limitations
- indicates this compound is less affected by diphenyliodonium hexafluorophosphate (DPI) than DMAEMA, suggesting its stability in redox-initiated systems. However, DPI significantly enhances DMAEMA’s DC%, implying context-dependent optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
